2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid
Overview
Description
“2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid” is a chemical compound with the molecular formula C15H11NO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H11NO4 . The exact mass is 269.06880783 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.25200 . The predicted density is 1.405±0.06 g/cm3 . The predicted boiling point is 513.8±50.0 °C . The predicted pKa is 4.17±0.10 . Unfortunately, the melting point and flash point are not available .Scientific Research Applications
1. Thermal Rearrangement of 5-(2-Hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines
- Summary of Application: This research focuses on the thermal rearrangement of 7,9-dihalogen-substituted 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines in DMSO .
- Methods of Application: The transformation was investigated using 1H-NMR monitoring, which confirmed the ANRORC mechanism . The structures of synthesized compounds were confirmed by 2D-NMR spectroscopy .
- Results: Previously unknown 5,7-dihalogenated 5-(2,3,4,9-tetrahydro-1H-xanthen-9-yl)-6-oxo-1,6-dihydropyridines and 10-(3,5-dihalogen-2-hydroxyphenyl)-5,6,7,8,9,10-hexahydrobenzo[b][1,6]naphthyridines were synthesized with excellent yields (90–99%) .
2. Synthesis of a new series of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones
- Summary of Application: This research involves the synthesis of a new series of 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones and evaluation of their antimicrobial activity .
- Methods of Application: The compounds were synthesized using two methodologies (using Mannich base of 4-hydroxy coumarin and 4-chloro-3-formyl coumarin) and assayed for their antibacterial activity against gram-positive bacteria and gram-negative bacteria . They were also assayed for their antifungal activity against Aspergillus niger and Candida albicans .
- Results: All the compounds exhibited potent inhibitory activity against gram-positive bacteria compared to standard drugs at the tested concentrations . The compounds also showed appreciable activity against gram-negative bacteria as well as fungi . The compounds 4e, 4f, 4i, 4k, and 4l were found to be the most proficient members of the series .
3. Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines
- Summary of Application: This research focuses on the oxidative cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][1,6]naphthyridines .
- Methods of Application: The transformation was investigated using 1H-NMR monitoring, which confirmed the proposed mechanism of the transformation . The structures of synthesized compounds were confirmed by 2D-NMR spectroscopy .
- Results: Previously unknown benzo[b]chromeno[4,3,2-de][1,6]naphthyridines were synthesized via intermolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines in formic acid .
4. Antihistaminic and Anaphylactic Compounds
- Summary of Application: 7-Ethyl-5-oxo-5H-benzopyrano[2,3-b]pyridine, a compound similar to “2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid”, is known to show antihistaminic and anaphylactic compounds .
- Results: The compound maintains potential anti-inflammatory compounds .
5. Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines
- Summary of Application: This research focuses on the oxidative cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][1,6]naphthyridines .
- Methods of Application: The transformation was investigated using 1H-NMR monitoring, which confirmed the proposed mechanism of the transformation . The structure of synthesized benzo[b]chromeno[4,3,2-de][1,6]naphthyridines was confirmed by 2D-NMR spectroscopy .
- Results: Previously unknown benzo[b]chromeno[4,3,2-de][1,6]naphthyridines were synthesized via intermolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines in formic acid .
6. Antihistaminic and Anaphylactic Compounds
properties
IUPAC Name |
2-(5-oxochromeno[2,3-b]pyridin-7-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c1-8(15(18)19)9-4-5-12-11(7-9)13(17)10-3-2-6-16-14(10)20-12/h2-8H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPFXPZOGZWCJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid |
Synthesis routes and methods I
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Synthesis routes and methods II
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